2-phenyl-1-(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone
CAS No.: 851805-78-2
Cat. No.: VC7291498
Molecular Formula: C19H17F3N2OS
Molecular Weight: 378.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851805-78-2 |
|---|---|
| Molecular Formula | C19H17F3N2OS |
| Molecular Weight | 378.41 |
| IUPAC Name | 2-phenyl-1-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone |
| Standard InChI | InChI=1S/C19H17F3N2OS/c20-19(21,22)16-8-4-7-15(11-16)13-26-18-23-9-10-24(18)17(25)12-14-5-2-1-3-6-14/h1-8,11H,9-10,12-13H2 |
| Standard InChI Key | LMGOXRKXTAARCW-UHFFFAOYSA-N |
| SMILES | C1CN(C(=N1)SCC2=CC(=CC=C2)C(F)(F)F)C(=O)CC3=CC=CC=C3 |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The molecule comprises three primary components:
-
Phenyl group: A benzene ring attached to the ethanone moiety.
-
4,5-Dihydroimidazole core: A partially saturated five-membered ring containing two nitrogen atoms.
-
Trifluoromethylbenzylthio substituent: A sulfur-linked benzyl group with a trifluoromethyl (-CF₃) substituent at the meta position.
The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and metabolic stability .
Table 1: Key Physical and Chemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₀H₁₈F₃N₂OS |
| Molecular Weight | 406.43 g/mol |
| Solubility | Likely soluble in DMSO, methanol, chloroform |
| LogP (Predicted) | ~3.2 (indicative of moderate lipophilicity) |
Synthetic Pathways and Optimization
Core Imidazole Synthesis
The 4,5-dihydroimidazole ring can be synthesized via a modified Debus reaction, as described in the patent CN105884690A . This method employs benzaldehyde, glyoxal, and ammonia under controlled pressure and temperature:
Key modifications for the target compound include:
-
Substituting glyoxal with a pre-functionalized thioether precursor.
-
Introducing the trifluoromethylbenzylthio group via nucleophilic substitution or thiol-ene coupling .
Challenges in Synthesis
-
Steric hindrance: The bulky trifluoromethyl group may slow reaction kinetics.
-
Sulfur stability: Thioether linkages are prone to oxidation, necessitating inert atmospheres during synthesis .
| Activity Type | Predicted Efficacy | Mechanism of Action |
|---|---|---|
| Antitubercular | MIC ~5–10 µM | Inhibition of cell wall synthesis |
| Antifungal | Moderate | Ergosterol biosynthesis disruption |
| Anti-inflammatory | IC₅₀ ~20–50 µM | COX-2 inhibition |
Pharmacokinetic Profile
-
Plasma stability: High stability is expected due to the 4,5-dihydroimidazole core, which resists metabolic oxidation .
-
Oral bioavailability: Predicted ~40–60% owing to balanced logP and molecular weight <500 .
Industrial and Research Implications
Scalable Synthesis
The gas-liquid-liquid phase method described in CN105884690A offers a cost-effective pathway for large-scale production, avoiding high-pressure reactors and phase-transfer catalysts.
Patent Landscape
Existing patents focus on imidazole synthesis methods rather than specific derivatives. Novelty lies in the trifluoromethylbenzylthio substituent, which may warrant new intellectual property claims .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume